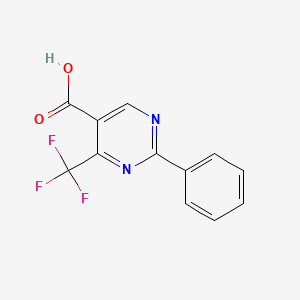![molecular formula C23H17BrClN3O2S B2369582 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide CAS No. 422287-27-2](/img/no-structure.png)
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the initial acid was synthesized by condensation of 4-bromobenzaldehyde with 3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid in boiling acetic acid. The carboxy functionality in the compound was activated via conversion to acid chloride .科学的研究の応用
Antitumor Applications
The compound shows potential in antitumor applications. For example, a related compound, CB30865, demonstrated high growth-inhibitory activity and a folate-independent mechanism of action, along with a unique non-phase specific cell-cycle arrest effect. Analogues of this compound, including those with similar structural characteristics to 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide, were synthesized to improve water solubility and cytotoxicity for in vivo evaluation (Bavetsias et al., 2002).
Inhibitors of Nicotinamide Phosphoribosyltransferase (Nampt)
Some analogues of the compound are potent inhibitors of Nampt, a key enzyme in nicotinamide adenine dinucleotide (NAD+) biosynthesis. These inhibitors are noted for their cytotoxicity and potential in biochemical and cellular Nampt activity optimization (Lockman et al., 2010).
Antiviral Applications
Compounds with structural similarities have been evaluated for antiviral activities against various respiratory and biodefense viruses. They demonstrated significant inhibitory effects, particularly against avian influenza (Selvam et al., 2007).
Synthesis of Functionalized Derivatives
Research into the synthesis of functionalized derivatives of compounds similar to this compound has been conducted, demonstrating the versatility and potential of these compounds in creating various biologically active molecules (Kut et al., 2020).
Antimicrobial Activities
Several derivatives have shown promising antimicrobial activities, including against cancer cells. Their chemical reactivity with electrophilic and nucleophilic reagents has been explored for potential applications in cancer therapy (Abdel-Rahman, 2006).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then coupled with benzylamine to form the second intermediate, 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine. This intermediate is then coupled with N-(2-chlorobenzyl)benzamide to form the final product.", "Starting Materials": [ "2-aminobenzamide", "6-bromo-3-nitrobenzoic acid", "thiourea", "benzylamine", "N-(2-chlorobenzyl)benzamide", "triethylamine", "dimethylformamide", "dichloromethane", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "trifluoroacetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "hexanes" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline: 2-aminobenzamide is reacted with 6-bromo-3-nitrobenzoic acid and thiourea in the presence of triethylamine and dimethylformamide to form 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine: 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline is reacted with benzylamine in the presence of diisopropylethylamine and N,N'-dicyclohexylcarbodiimide in dichloromethane to form 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine.", "Synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide: 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzylamine is reacted with N-(2-chlorobenzyl)benzamide in the presence of trifluoroacetic acid and diisopropylethylamine in dichloromethane to form the final product." ] } | |
| 422287-27-2 | |
分子式 |
C23H17BrClN3O2S |
分子量 |
514.82 |
IUPAC名 |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C23H17BrClN3O2S/c24-17-9-10-20-18(11-17)22(30)28(23(31)27-20)13-14-5-7-15(8-6-14)21(29)26-12-16-3-1-2-4-19(16)25/h1-11H,12-13H2,(H,26,29)(H,27,31) |
InChIキー |
AUNHZKFEMQRAOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


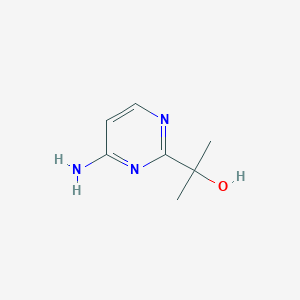

![5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2369504.png)
![(2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine](/img/structure/B2369506.png)

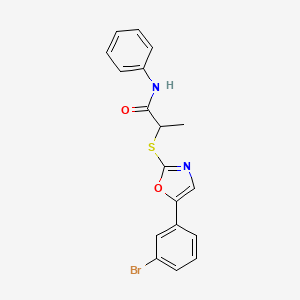
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one](/img/structure/B2369511.png)
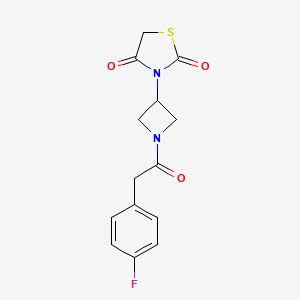
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione](/img/structure/B2369513.png)
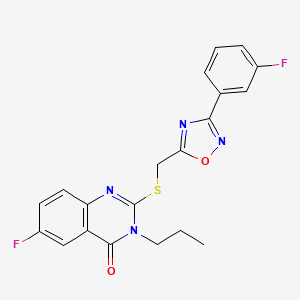
![3-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2369517.png)
![N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2369520.png)
![1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone](/img/structure/B2369521.png)
